molecular formula C20H18N2O6 B11645062 methyl 4-[(4E)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate

methyl 4-[(4E)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate

Cat. No.: B11645062
M. Wt: 382.4 g/mol
InChI Key: RLQJOYQHDLWGOD-XNTDXEJSSA-N
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Description

Methyl 4-[(4E)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate is a complex organic compound with a unique structure that includes a pyrazolidinone ring, a benzoate ester, and an ethoxy-hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(4E)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate typically involves multiple steps:

    Formation of the Pyrazolidinone Ring: This can be achieved through the reaction of hydrazine with a diketone under acidic or basic conditions.

    Introduction of the Benzoate Ester: This step involves esterification of the pyrazolidinone with methyl benzoate in the presence of a catalyst such as sulfuric acid.

    Addition of the Ethoxy-Hydroxyphenyl Group: This is typically done through a condensation reaction with 3-ethoxy-4-hydroxybenzaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrazolidinone ring, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced pyrazolidinone derivatives.

    Substitution: Nitro, halo, or other substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects can vary depending on its application:

    Enzyme Inhibition: It may act by binding to the active site of an enzyme, thereby preventing substrate access and inhibiting enzyme activity.

    Therapeutic Effects: The compound may interact with specific molecular targets, such as receptors or signaling pathways, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(4E)-4-[(3-methoxy-4-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
  • Methyl 4-[(4E)-4-[(3-ethoxy-4-methoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate

Uniqueness

Methyl 4-[(4E)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate is unique due to the presence of both ethoxy and hydroxy groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its potential as a versatile compound in various applications.

Properties

Molecular Formula

C20H18N2O6

Molecular Weight

382.4 g/mol

IUPAC Name

methyl 4-[(4E)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate

InChI

InChI=1S/C20H18N2O6/c1-3-28-17-11-12(4-9-16(17)23)10-15-18(24)21-22(19(15)25)14-7-5-13(6-8-14)20(26)27-2/h4-11,23H,3H2,1-2H3,(H,21,24)/b15-10+

InChI Key

RLQJOYQHDLWGOD-XNTDXEJSSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=C(C=C3)C(=O)OC)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)C(=O)OC)O

Origin of Product

United States

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